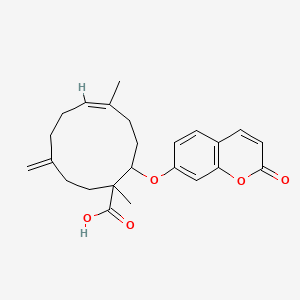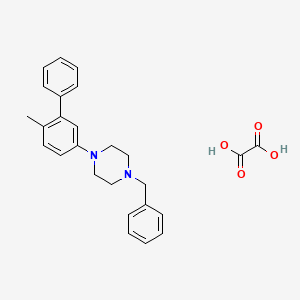
Piperazine, 1-benzyl-4-(6-methyl-1,1'-biphenyl-3-yl)-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This specific compound is characterized by the presence of a benzyl group and a biphenyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate typically involves the reaction of 1-benzylpiperazine with 6-methyl-1,1’-biphenyl-3-carboxylic acid. The reaction is carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to facilitate efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl and piperazine rings.
Reduction: Reduced forms of the benzyl and biphenyl groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A simpler analog with similar structural features but lacking the biphenyl moiety.
4-Methyl-1,1’-biphenyl-3-yl-piperazine: Another analog with a different substitution pattern on the biphenyl ring.
Uniqueness
Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate is unique due to the presence of both benzyl and biphenyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13480-29-0 |
|---|---|
Molecular Formula |
C26H28N2O4 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-benzyl-4-(4-methyl-3-phenylphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C24H26N2.C2H2O4/c1-20-12-13-23(18-24(20)22-10-6-3-7-11-22)26-16-14-25(15-17-26)19-21-8-4-2-5-9-21;3-1(4)2(5)6/h2-13,18H,14-17,19H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
AWEFZLXJKWBCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



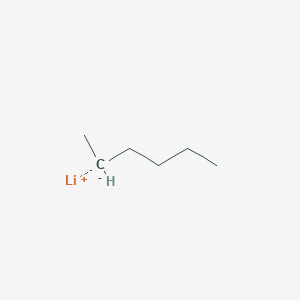
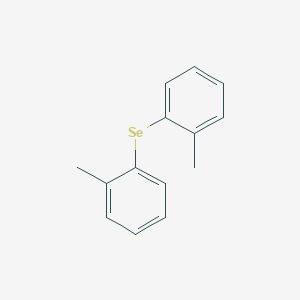
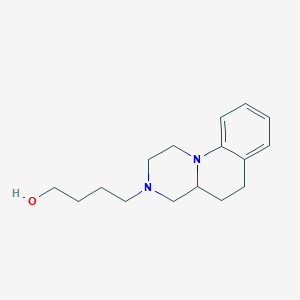
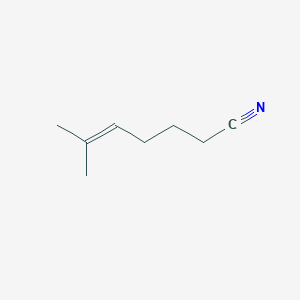

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
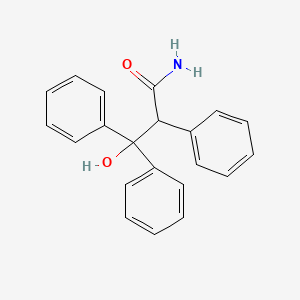
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
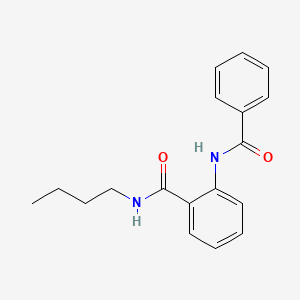
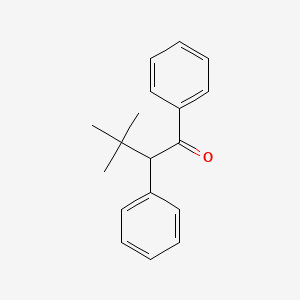

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
